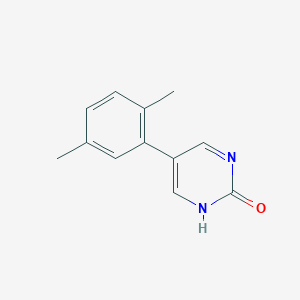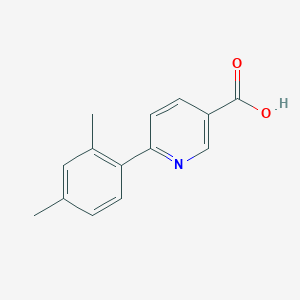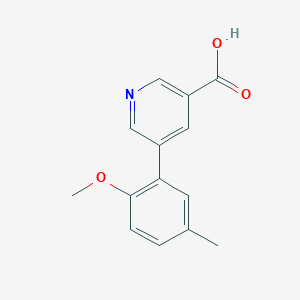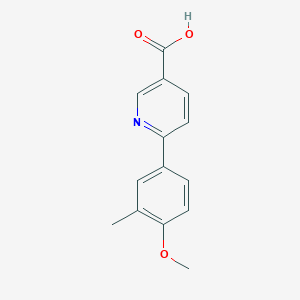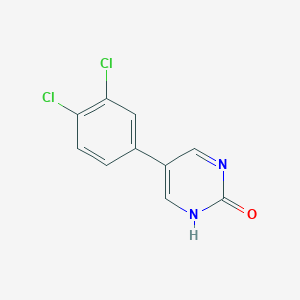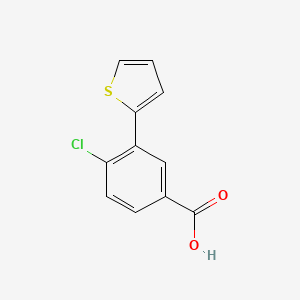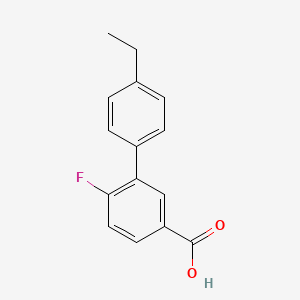
6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%
説明
6-(2-Methoxy-5-methylphenyl)nicotinic acid (6-MMPNA), also known as MMPNA, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of nicotinic acid, a compound that is found naturally in some foods and used in the production of vitamin B3 (niacin). 6-MMPNA has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant. In addition, it has been investigated for its potential to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.
作用機序
The exact mechanism of action of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the action of enzymes that are involved in the synthesis of dopamine. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to increase levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. Furthermore, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% have been studied in a number of animal models. In mice, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response. In rats, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% for laboratory experiments include its low cost, ease of synthesis, and availability. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to have a wide range of potential therapeutic applications, making it a useful compound for research. However, there are some limitations to using 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% for laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not been extensively studied.
将来の方向性
For research include further investigation into its mechanism of action and its effects on humans. In addition, further research into the potential anti-inflammatory and neuroprotective effects of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% could lead to the development of new therapeutic strategies. Furthermore, further investigation into the potential of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% to reduce symptoms of depression, anxiety, and schizophrenia could lead to new treatments for these conditions. Finally, further research into the potential of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% to reduce inflammation in the brain, and to protect neurons from damage caused by oxidative stress could lead to the development of new treatments for neurological disorders.
合成法
6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% can be synthesized by a multi-step process that involves the reaction of nicotinic acid with anhydrous dimethylformamide (DMF) and 5-methylphenol. The reaction is catalyzed by anhydrous zinc chloride and proceeds in two steps. The first step involves the formation of the intermediate, 2-methoxy-5-methylphenylnicotinic acid. The second step involves the conversion of this intermediate to 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%. The reaction is carried out at room temperature and is complete within 2 hours.
科学的研究の応用
6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been studied for its potential therapeutic applications in a variety of conditions. In particular, it has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been investigated for its potential to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has also been studied for its potential to reduce symptoms of depression, anxiety, and schizophrenia. In addition, it has been investigated for its potential to reduce inflammation in the brain, and to protect neurons from damage caused by oxidative stress.
特性
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)12-5-4-10(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSFJCGZKULAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680861 | |
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxy-5-methylphenyl)nicotinic acid | |
CAS RN |
1255637-27-4 | |
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



